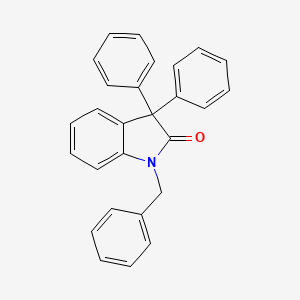
Indol-2(3H)-one, 1-benzyl-3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with diphenylacetyl chloride in the presence of a base can lead to the formation of this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert this compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential in developing treatments for diseases due to its biological activity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique structure and reactivity. Similar compounds include:
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: Known for their antimicrobial activity.
2,3-Dihydro-1H-benzo[e]indoles: Used in pharmaceutical applications.
2-Benzimidazolinone: Another indole derivative with distinct biological activities.
These compounds share some structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of 1-BENZYL-3,3-DIPHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE.
Properties
Molecular Formula |
C27H21NO |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzyl-3,3-diphenylindol-2-one |
InChI |
InChI=1S/C27H21NO/c29-26-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-11-19-25(24)28(26)20-21-12-4-1-5-13-21/h1-19H,20H2 |
InChI Key |
KRXODWCXLRCEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


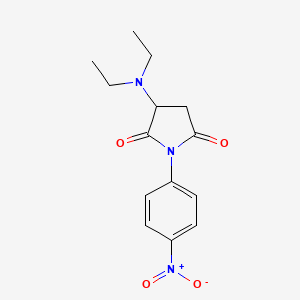
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521188.png)
![8-(butoxymethyl)-3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11521192.png)
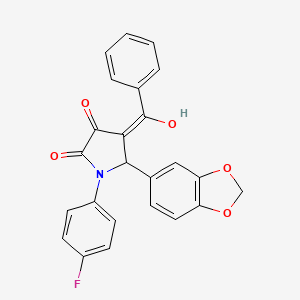
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11521198.png)
![N-Ethyl-2-[(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]acetamide](/img/structure/B11521214.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11521220.png)
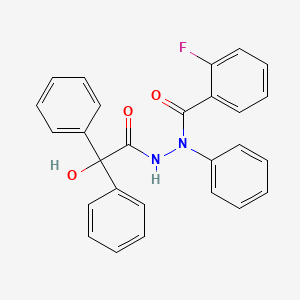
![N-[(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521246.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11521247.png)
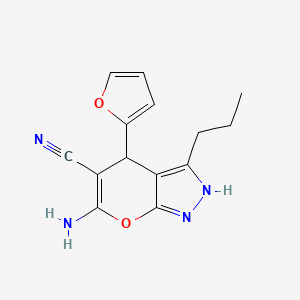
![N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521253.png)
![N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11521254.png)
![[(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11521257.png)
